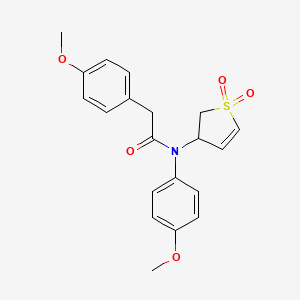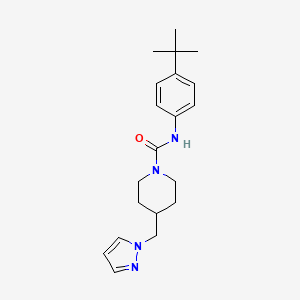
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O and its molecular weight is 340.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships and Receptor Antagonism
Research into pyrazole derivatives, including compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide," has highlighted their significance in studying cannabinoid receptor antagonists. Lan et al. (1999) examined the structure-activity relationships of biarylpyrazole derivatives, identifying key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study contributes to understanding how modifications in the pyrazole derivatives' structure can influence their binding affinity and selectivity towards cannabinoid receptors, offering insights into the development of pharmacological probes or potential therapeutic agents to modulate cannabinoid receptor activity (Lan et al., 1999).
Synthesis and Structural Characterisation
Lv et al. (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moieties. Their work provides valuable data on the chemical structure and properties of new pyrazole derivatives, which is crucial for further exploration of their biological activities and potential applications in drug design (Lv et al., 2013).
Antimicrobial and Antitumor Activities
El‐Borai et al. (2013) investigated the chemical behavior of certain pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. This study showcases the diverse potential applications of pyrazole derivatives in addressing various health-related challenges, highlighting their role in the development of new therapeutic agents with antimicrobial and antitumor properties (El‐Borai et al., 2013).
Molecular Interaction Studies
Shim et al. (2002) provided an in-depth analysis of the molecular interaction between the CB1 cannabinoid receptor and a potent antagonist, shedding light on the structural and electronic factors contributing to the binding affinity and activity of pyrazole derivatives. Such studies are fundamental for understanding the mechanisms of action of these compounds and for the rational design of new drugs targeting cannabinoid receptors (Shim et al., 2002).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)17-5-7-18(8-6-17)22-19(25)23-13-9-16(10-14-23)15-24-12-4-11-21-24/h4-8,11-12,16H,9-10,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAMJUQIJSIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
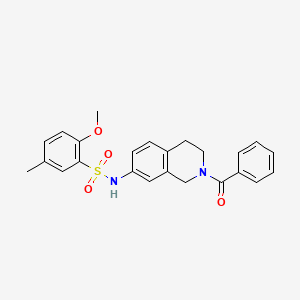
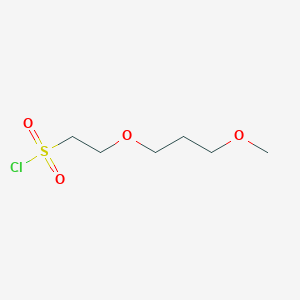
![methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2578017.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)
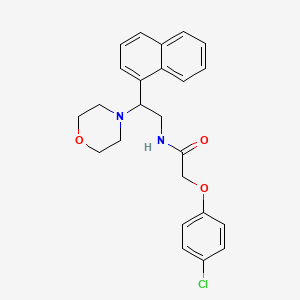
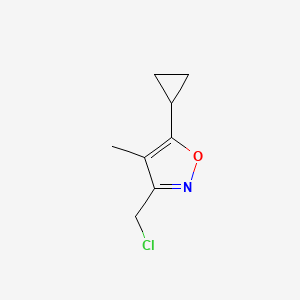
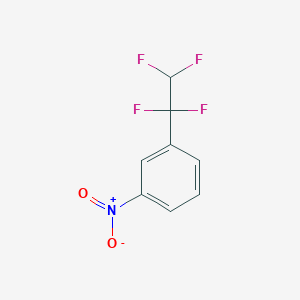

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)
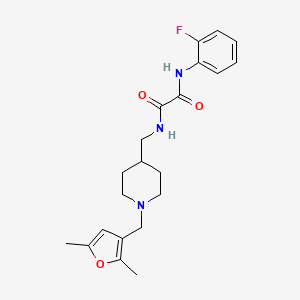
![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2578025.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)
